7-Iodoheptanoic acid
Overview
Description
7-Iodoheptanoic acid is an organic compound with the molecular formula C7H13IO2. It is a derivative of heptanoic acid, where an iodine atom is substituted at the seventh carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Iodoheptanoic acid can be synthesized through several methods. One common approach involves the iodination of heptanoic acid. This can be achieved by reacting heptanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 7-Iodoheptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), thiols.
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of azides, nitriles, and thiol derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of ketones and aldehydes.
Scientific Research Applications
7-Iodoheptanoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its iodine atom can be easily replaced with other functional groups, making it a versatile intermediate.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of iodine-containing drugs that may have antimicrobial or anticancer properties.
Biological Studies: It is employed in biochemical research to study the effects of iodine substitution on fatty acids and their metabolic pathways.
Industrial Applications: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 7-iodoheptanoic acid involves its interaction with molecular targets and pathways in biological systems. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with enzymes and receptors. Additionally, the carboxylic acid group can form hydrogen bonds, affecting the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Heptanoic Acid: The parent compound without the iodine substitution.
7-Bromoheptanoic Acid: Similar structure with a bromine atom instead of iodine.
7-Chloroheptanoic Acid: Similar structure with a chlorine atom instead of iodine.
Comparison:
Reactivity: 7-Iodoheptanoic acid is more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts due to the larger atomic radius and lower bond dissociation energy of iodine.
Applications: While all these compounds can be used in organic synthesis, this compound is preferred when a higher reactivity is required. .
Biological Activity
7-Iodoheptanoic acid is a halogenated fatty acid that has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₃IO₂
- Molecular Weight : 238.09 g/mol
- CAS Number : 174666-32-4
This compound features a seven-carbon chain with an iodine atom at the seventh position, which significantly influences its reactivity and biological interactions.
Synthesis and Derivatives
The synthesis of this compound typically involves the iodination of heptanoic acid derivatives. One common method includes the reaction of heptanoic acid with iodine monochloride in the presence of a suitable solvent like acetonitrile, leading to the formation of the iodo derivative .
Immunological Applications
Recent studies have highlighted the role of this compound in enhancing immunological responses. For instance, it has been utilized in the development of activatable polymer nanoagonists (APNAs) for photothermal immunotherapy. The incorporation of this compound into these nanoformulations allows for targeted delivery and activation of toll-like receptor agonists, which are crucial for stimulating immune responses against cancer cells .
Table 1: Summary of Biological Activities
Membrane Interaction Studies
This compound has been employed in studies involving lipid membranes. It serves as a component in phosphatidylcholine derivatives, allowing researchers to explore its effects on membrane fluidity and dynamics. The presence of iodine alters the physical properties of lipid bilayers, which can influence cellular interactions and membrane stability .
Case Study 1: Photothermal Immunotherapy
In a notable case study, researchers developed a polymer-based delivery system integrating this compound that demonstrated enhanced immunogenicity upon photothermal activation. The study revealed that dendritic cells treated with this system exhibited increased expression of costimulatory molecules (CD80 and CD86), indicating maturation and improved T-cell activation capabilities .
Case Study 2: Lipid Probes for Membrane Studies
Another study utilized this compound in synthesizing new BODIPY lipid probes. These probes were instrumental in investigating membrane properties through fluorescence spectroscopy, revealing insights into lipid organization and interactions within cellular membranes .
Research Findings
Research indicates that the incorporation of halogenated fatty acids like this compound can lead to significant biological effects due to their unique chemical properties. The presence of iodine not only enhances lipophilicity but also modifies interactions with biological membranes, potentially affecting drug delivery systems and therapeutic applications.
Key Findings:
- Increased Cytokine Production : Activation of immune cells via TLR pathways was notably enhanced when using formulations containing this compound .
- Membrane Dynamics : The compound's incorporation into lipid bilayers demonstrated altered fluidity and stability, which could impact drug delivery mechanisms .
Properties
IUPAC Name |
7-iodoheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMQLPOJWFYMME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236758 | |
Record name | Heptanoic acid, 7-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88019-89-0 | |
Record name | Heptanoic acid, 7-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088019890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 7-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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